1,3-Dimethylthiourea-d6

描述

Structure

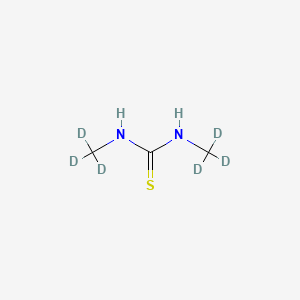

3D Structure

属性

IUPAC Name |

1,3-bis(trideuteriomethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethylthiourea-d6: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1,3-Dimethylthiourea-d6, an isotopically labeled compound of significant interest in metabolic research and drug development. As a deuterated analog of 1,3-Dimethylthiourea, it serves as a valuable tool for tracing metabolic pathways and as an internal standard in quantitative analyses.

Introduction to 1,3-Dimethylthiourea and its Deuterated Analog

1,3-Dimethylthiourea is a simple yet versatile organosulfur compound belonging to the thiourea family. Thiourea and its derivatives are characterized by the presence of a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups.[1] In 1,3-Dimethylthiourea, each nitrogen atom is substituted with a methyl group. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[2]

The deuterated form, 1,3-Dimethylthiourea-d6, contains six deuterium atoms in place of the hydrogen atoms on the two methyl groups. This isotopic labeling allows for its use as a tracer in metabolic studies and as an internal standard in mass spectrometry-based analytical methods, without significantly altering its chemical properties.[3] The incorporation of deuterium provides a distinct mass signature that can be easily detected and quantified.[4]

Physicochemical and Structural Properties

While specific experimental data for 1,3-Dimethylthiourea-d6 is limited, its properties can be largely inferred from its non-deuterated counterpart, 1,3-Dimethylthiourea.

Core Chemical Attributes

| Property | 1,3-Dimethylthiourea | 1,3-Dimethylthiourea-d6 | Source(s) |

| Molecular Formula | C₃H₈N₂S | C₃H₂D₆N₂S | [5][6] |

| Molecular Weight | 104.17 g/mol | 110.21 g/mol | [6][7] |

| CAS Number | 534-13-4 | 1329488-72-3 | [5][6] |

| Appearance | White to off-white crystalline solid | Yellow oil | [6][8] |

| Melting Point | 64-68 °C | Not available | [8] |

| Solubility | Soluble in ethanol and methanol | Soluble in ethanol and methanol | [6] |

Note: The appearance of 1,3-Dimethylthiourea-d6 as a yellow oil may be due to impurities or the specific manufacturing process, as the non-deuterated form is a solid at room temperature.

Structural Representation

The chemical structure of 1,3-Dimethylthiourea-d6 is identical to that of 1,3-Dimethylthiourea, with the exception of the isotopic substitution on the methyl groups.

Caption: Chemical structure of 1,3-Dimethylthiourea-d6.

Synthesis and Isotopic Labeling

The synthesis of symmetrical N,N'-disubstituted thioureas can be achieved through a green chemistry approach by reacting primary aliphatic amines with carbon disulfide in an aqueous medium at room temperature.[9] This method avoids the use of catalysts and simplifies the workup process.

For the synthesis of 1,3-Dimethylthiourea-d6, deuterated methylamine (CD₃NH₂) would be used as the starting material in a similar reaction with carbon disulfide.

Representative Synthetic Pathway

Caption: A plausible synthetic route for 1,3-Dimethylthiourea-d6.

Applications in Research and Development

The primary application of 1,3-Dimethylthiourea-d6 stems from its isotopic labeling.

Metabolic Tracer Studies

Due to the stability of the carbon-deuterium bond, 1,3-Dimethylthiourea-d6 can be used to trace the metabolic fate of thiourea derivatives in biological systems. This is particularly relevant in drug metabolism and pharmacokinetic (DMPK) studies.

Internal Standard for Mass Spectrometry

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of an isotopically labeled compound is added to a sample as an internal standard. 1,3-Dimethylthiourea-d6 serves this purpose for the quantification of its non-deuterated counterpart or other structurally related analytes. The mass difference allows for accurate quantification, compensating for variations in sample preparation and instrument response.

Intermediate in Labeled Synthesis

1,3-Dimethylthiourea-d6 is a known intermediate in the preparation of other labeled compounds, such as deuterated arginine derivatives.[6] This highlights its utility as a building block in the synthesis of more complex isotopically labeled molecules for various research applications.

Mechanistic Studies

The non-deuterated form, 1,3-Dimethylthiourea, is recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[10] It is used in biological research to investigate the role of oxidative stress in various pathological conditions.[5] The deuterated analog can be employed in mechanistic studies to probe the kinetic isotope effect of reactions involving the methyl groups.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of 1,3-Dimethylthiourea-d6 would be significantly simplified compared to its non-deuterated counterpart, with the absence of signals corresponding to the methyl protons. A broad singlet for the N-H protons would still be present.

-

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the thiocarbonyl carbon (C=S) and a signal for the methyl carbons, which would appear as a multiplet due to coupling with deuterium.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 110.21, which is 6 mass units higher than that of 1,3-Dimethylthiourea.

Safety and Handling

Based on the hazard information for 1,3-Dimethylthiourea, the deuterated compound should be handled with care. It is classified as harmful if swallowed and may cause an allergic skin reaction.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] It is also noted to be hygroscopic, so it should be stored in a cool, dry place under an inert atmosphere.[8][11]

Conclusion

1,3-Dimethylthiourea-d6 is a valuable tool for researchers in the fields of drug metabolism, analytical chemistry, and biomedical research. Its utility as a metabolic tracer, internal standard, and synthetic intermediate underscores the importance of isotopically labeled compounds in modern scientific investigation. While specific experimental data for the deuterated analog is sparse, its chemical behavior can be reliably inferred from its well-characterized non-deuterated counterpart.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723631, N,N'-Dimethylthiourea. [Link]

-

Zolfigol, M. A., et al. (2012). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 16(3), 263-270. [Link]

-

PubMed. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. [Link]

-

Ahmad, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4538. [Link]

-

Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

European Commission. ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. [Link]

-

Rabalakos, C., & Wulff, W. D. (2008). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Synlett, 2008(18), 2826-2830. [Link]

-

ResearchGate. Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. [Link]

-

IUPAC. Compendium of Chemical Terminology, Gold Book. [Link]

-

Armaković, S. J., et al. (2020). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Advances, 10(4), 2219-2234. [Link]

-

Kersten, R. D., et al. (2016). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 11(10), 2850-2859. [Link]

-

ResearchGate. Green Process Development for the Synthesis of Aliphatic Symmetrical N,N′-Disubstituted Thiourea Derivatives in Aqueous Medium. [Link]

-

Semantic Scholar. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3038169, Thiourea, N-propyl-N'-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. mdpi.com [mdpi.com]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. N,N′-二甲基硫脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3-Dimethylthiourea | 534-13-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethylthiourea-d6

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3-Dimethylthiourea-d6, a deuterated analog of 1,3-dimethylthiourea. This isotopically labeled compound serves as a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of metabolic pathways. The introduction of deuterium atoms (d6) on the two methyl groups provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous counterpart.

This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. The protocols described herein are based on established chemical principles and have been designed to be self-validating through rigorous in-process controls and final product characterization.

Synthetic Strategy: The Choice of Pathway

The synthesis of 1,3-Dimethylthiourea-d6 can be approached through several routes. The most direct and efficient method involves the reaction of a deuterated methylamine source with a thiocarbonylating agent. Two primary, reliable strategies are presented here. The choice between them will often depend on the availability and cost of the starting materials.

Strategy A , the preferred route, utilizes the reaction of methyl-d3-isothiocyanate with methyl-d3-amine. This method is generally high-yielding and clean.

Strategy B , an alternative approach, involves the in situ formation of a dithiocarbamate intermediate from methyl-d3-amine and carbon disulfide, which then reacts with another equivalent of methyl-d3-amine. While this method avoids the handling of potentially lachrymatory isothiocyanates, it can sometimes lead to more byproducts.

Underlying Mechanistic Principles

The core of both synthetic strategies is the nucleophilic addition of the deuterated methylamine to an electrophilic thiocarbonyl group.

-

In Strategy A , the isothiocyanate presents a readily available and highly electrophilic carbon atom for the amine to attack. The reaction is typically straightforward and proceeds with high efficiency.

-

In Strategy B , the reaction of methyl-d3-amine with carbon disulfide forms a methyl-d3-dithiocarbamate salt. This intermediate can then be treated to eliminate a sulfur-containing leaving group upon reaction with a second equivalent of methyl-d3-amine to form the desired thiourea.

Experimental Protocols

Synthesis via Methyl-d3-isothiocyanate (Strategy A)

This protocol is adapted from established methods for the synthesis of N,N'-dialkylthioureas from isothiocyanates and amines.

Materials:

-

Methyl-d3-amine hydrochloride (CD3NH2·HCl)

-

Methyl-d3-isothiocyanate (CD3NCS)

-

Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Preparation of Methyl-d3-amine Free Base: In a round-bottom flask under an inert atmosphere, suspend methyl-d3-amine hydrochloride in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Add one equivalent of a suitable base (e.g., triethylamine or a solution of sodium hydroxide) dropwise to neutralize the hydrochloride salt and generate the free methyl-d3-amine. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Methyl-d3-isothiocyanate: To the cold solution of methyl-d3-amine, add one equivalent of methyl-d3-isothiocyanate dropwise. The reaction is often exothermic, so maintain the temperature at or below room temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude 1,3-Dimethylthiourea-d6.

Synthesis via Carbon Disulfide (Strategy B)

This protocol is based on the general synthesis of thioureas from amines and carbon disulfide.

Materials:

-

Methyl-d3-amine hydrochloride (CD3NH2·HCl)

-

Carbon Disulfide (CS2)

-

A suitable base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

A desulfurizing agent (e.g., a water-soluble carbodiimide or an oxidizing agent)

-

Solvent (e.g., water, ethanol, or a biphasic system)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Formation of the Dithiocarbamate: In a flask, dissolve two equivalents of methyl-d3-amine (prepared from its hydrochloride salt as described in Strategy A) in a suitable solvent.

-

Cool the solution to 0 °C and add one equivalent of carbon disulfide dropwise. Stir the mixture at this temperature for 1-2 hours.

-

Formation of Thiourea: To the dithiocarbamate solution, add a desulfurizing agent. The choice of agent will influence the reaction conditions. For instance, the addition of an oxidizing agent like hydrogen peroxide will facilitate the elimination of sulfur.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

-

Work-up: The work-up procedure will depend on the reagents used. Generally, it involves extraction of the product into an organic solvent, followed by washing, drying, and concentration as described in Strategy A.

Purification of 1,3-Dimethylthiourea-d6

The crude product may appear as a white to yellowish solid or a yellow oil. The purification strategy will depend on the physical state and purity of the crude material.

Recrystallization (for solid products)

Recrystallization is an effective method for purifying solid thiourea derivatives.

Recommended Solvent Systems:

-

Ethanol/Water

-

Methanol/Water

-

Ethyl acetate/Hexane

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent (e.g., boiling ethanol).

-

If a mixed solvent system is used, dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography (for oily or impure solid products)

For products that are oily or contain impurities that are difficult to remove by recrystallization, silica gel column chromatography is the preferred method.

Typical Conditions:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack a chromatography column.

-

Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,3-Dimethylthiourea-d6.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

| Parameter | Expected Outcome |

| Appearance | White to off-white solid or pale yellow oil |

| Purity (by HPLC) | >98% |

| Isotopic Enrichment | >98% deuterium incorporation |

| ¹H NMR | Absence or significant reduction of signals corresponding to the methyl protons. |

| ¹³C NMR | Signal for the methyl carbons will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of C3H2D6N2S. |

¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the disappearance or significant attenuation of the proton signal for the methyl groups, which would typically appear as a singlet in the undeuterated compound.

¹³C NMR Spectroscopy: The carbon signals of the deuterated methyl groups will exhibit splitting due to coupling with deuterium (a triplet for a CD3 group).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass of the deuterated compound and for determining the level of isotopic enrichment.

Data Presentation and Visualization

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C3H2D6N2S |

| Molecular Weight | 110.21 g/mol |

| Typical Yield (Strategy A) | 85-95% |

| Typical Purity (Post-Purification) | >98% |

| Solubility | Soluble in ethanol, methanol, and other polar organic solvents.[1] |

Experimental Workflow Diagrams

Caption: Overall workflow for the synthesis, purification, and analysis of 1,3-Dimethylthiourea-d6.

Caption: Simplified reaction mechanism for the synthesis of 1,3-Dimethylthiourea-d6 from methyl-d3-amine and methyl-d3-isothiocyanate.

Safety Considerations

-

Methyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic. All operations involving this reagent must be conducted in a fume hood, away from ignition sources.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis and purification of 1,3-Dimethylthiourea-d6 can be achieved through reliable and well-established chemical methodologies. The choice of synthetic route will depend on reagent availability, with the reaction of methyl-d3-isothiocyanate and methyl-d3-amine being the more direct approach. Careful purification, either by recrystallization or column chromatography, is crucial for obtaining a high-purity product. Rigorous analytical characterization by NMR and mass spectrometry is mandatory to confirm the structure, purity, and isotopic enrichment of the final compound, ensuring its suitability for its intended research applications.

References

-

Organic Syntheses. Methylthiourea. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,3-Dimethylthiourea-d6: Properties, Synthesis, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. 1,3-Dimethylthiourea-d6, the deuterated analog of 1,3-dimethylthiourea, serves as a critical tool in this domain. Its physicochemical properties, nearly identical to its non-labeled counterpart, yet with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based applications, particularly in isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of the molecular characteristics, synthesis, and a detailed protocol for the application of 1,3-Dimethylthiourea-d6 in quantitative analysis.

Physicochemical Properties

The key to the utility of 1,3-Dimethylthiourea-d6 as an internal standard lies in its predictable mass shift compared to the endogenous or target analyte, 1,3-Dimethylthiourea. This mass difference allows for clear differentiation in a mass spectrometer, while their similar chemical behavior ensures they experience comparable sample preparation and ionization efficiencies.

| Property | 1,3-Dimethylthiourea-d6 | 1,3-Dimethylthiourea |

| Molecular Formula | C₃H₂D₆N₂S | C₃H₈N₂S[1][2][3][4] |

| Molecular Weight | 110.21 g/mol | 104.17 g/mol [1][3][4][5][6] |

| Appearance | White to off-white solid | White to almost white powder or crystals |

| Melting Point | Not readily available, expected to be similar to the non-deuterated form | 64.0 to 68.0 °C |

| Solubility | Soluble in methanol, ethanol, and water | Soluble in water (1000 g/L)[3] |

| CAS Number | 1329488-72-3 | 534-13-4[3][4] |

Molecular Structure

The structure of 1,3-Dimethylthiourea-d6 is identical to that of 1,3-Dimethylthiourea, with the exception of the six hydrogen atoms on the two methyl groups being replaced by deuterium atoms.

Caption: Molecular structure of 1,3-Dimethylthiourea-d6.

Synthesis of 1,3-Dimethylthiourea-d6

The synthesis of 1,3-Dimethylthiourea-d6 involves the reaction of a deuterated methylamine source with a thiocarbonyl equivalent. A common and efficient method is the reaction of deuterated methyl isothiocyanate with deuterated methylamine. This approach ensures the specific incorporation of deuterium at the desired methyl positions.

Reaction Scheme:

CD₃-N=C=S + CD₃-NH₂ → (CD₃-NH)₂C=S

This reaction is typically carried out in a suitable solvent such as ethanol or water. The nucleophilic addition of the deuterated methylamine to the electrophilic carbon of the isothiocyanate proceeds readily to form the desired deuterated thiourea. Purification is generally achieved by recrystallization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of 1,3-Dimethylthiourea-d6 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 1,3-Dimethylthiourea.[8] IDMS is a powerful technique that corrects for analyte loss during sample preparation and variations in instrument response, thereby providing highly accurate and precise measurements.[9][10]

The principle of IDMS involves adding a known amount of the isotopically labeled standard (1,3-Dimethylthiourea-d6) to the sample containing the unlabeled analyte (1,3-Dimethylthiourea). The sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Since the chemical and physical properties of the analyte and the standard are nearly identical, any loss during sample preparation will affect both compounds equally, leaving their ratio unchanged.

Caption: General workflow for quantitative analysis using IDMS.

Experimental Protocol: Quantification of 1,3-Dimethylthiourea in Aqueous Samples by LC-MS/MS

This protocol outlines a method for the determination of 1,3-Dimethylthiourea in an aqueous matrix, such as industrial process water or a biological buffer, using 1,3-Dimethylthiourea-d6 as an internal standard.[11]

1. Materials and Reagents

-

1,3-Dimethylthiourea (analyte standard)

-

1,3-Dimethylthiourea-d6 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample vials

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,3-Dimethylthiourea and 1,3-Dimethylthiourea-d6 in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1,3-Dimethylthiourea primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the 1,3-Dimethylthiourea-d6 primary stock solution with the same 50:50 methanol/water mixture.

3. Sample Preparation

-

To 990 µL of the aqueous sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL 1,3-Dimethylthiourea-d6 internal standard spiking solution.

-

Vortex the sample for 30 seconds.

-

For the calibration curve, add 10 µL of the internal standard spiking solution to 990 µL of each working standard solution.

-

Transfer the spiked samples and standards to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1,3-Dimethylthiourea: Precursor ion (Q1) m/z 105.1 → Product ion (Q3) m/z 74.1[12]

-

1,3-Dimethylthiourea-d6: Precursor ion (Q1) m/z 111.1 → Product ion (Q3) m/z 78.1 (predicted)

-

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

-

Calculate the peak area ratio of 1,3-Dimethylthiourea to 1,3-Dimethylthiourea-d6 for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1,3-Dimethylthiourea in the samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

1,3-Dimethylthiourea and its deuterated analog should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

1,3-Dimethylthiourea-d6 is an indispensable tool for researchers and scientists requiring precise and accurate quantification of 1,3-Dimethylthiourea. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for a variety of applications in drug development, environmental analysis, and other research areas. The protocols and information provided in this guide offer a solid foundation for the successful implementation of 1,3-Dimethylthiourea-d6 in quantitative analytical workflows.

References

-

SIELC Technologies. (2023, July 25). Dimethylthiourea. Retrieved from [Link]

-

PubMed. (n.d.). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

- Campbell, J. L., & Le, X. C. (2003). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(5), 587-603.

-

IARC Publications. (n.d.). THIOUREA 1. Exposure Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-Dimethylthiourea. PubChem Compound Database. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.

-

Organic Syntheses. (n.d.). methylthiourea. Retrieved from [Link]

-

Chemsrc. (2025, September 3). 1,3-Dimethylthiourea | CAS#:61805-96-7. Retrieved from [Link]

- Vogl, J., & Pritzkow, W. (2010).

-

SIELC Technologies. (2023, July 25). Dimethylthiourea. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Retrieved from [Link]

- Török, B., London, G., & Török, M. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 701.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimethylthiourea | SIELC Technologies [sielc.com]

- 3. N,N -Dimethylthiourea for synthesis 534-13-4 [merckmillipore.com]

- 4. chemscene.com [chemscene.com]

- 5. N,N'-DIMETHYLTHIOUREA(534-13-4) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3-Dimethylthiourea | CAS#:61805-96-7 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 11. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethylthiourea-d6: Synthesis, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of stable isotope-labeled compounds is indispensable for quantitative bioanalysis. This guide provides a comprehensive technical overview of 1,3-Dimethylthiourea-d6, a deuterated analogue of 1,3-Dimethylthiourea. While its primary recognized role is as an intermediate in the synthesis of labeled arginine derivatives, its application as an internal standard in mass spectrometry-based quantification assays holds significant value for pharmacokinetic and metabolic studies. This document will delve into its synthesis, physicochemical properties, and provide a detailed framework for its application in a validated LC-MS/MS method for the quantification of critical biological molecules.

Physicochemical Properties and Identification

1,3-Dimethylthiourea-d6 is the isotopically labeled version of 1,3-Dimethylthiourea, where the six hydrogen atoms on the two methyl groups are replaced with deuterium. This substitution results in a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard.

| Property | Value | Source |

| CAS Number | 1329488-72-3 | [1] |

| Molecular Formula | C₃H₂D₆N₂S | [1] |

| Molecular Weight | 110.21 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis of 1,3-Dimethylthiourea-d6

The synthesis of 1,3-Dimethylthiourea-d6 can be achieved through a straightforward and high-yielding reaction between a deuterated amine and an isothiocyanate. A plausible and efficient synthetic route involves the reaction of methyl-d3-amine with methyl isothiocyanate.

Diagram of the Synthetic Pathway

Caption: Synthesis of 1-Methyl-3-(methyl-d3)thiourea.

To achieve the fully deuterated 1,3-Dimethylthiourea-d6, both the amine and the isothiocyanate starting materials should be deuterated.

Step-by-Step Synthesis Protocol

This protocol outlines the synthesis of 1,3-Dimethylthiourea-d6 from methyl-d3-amine and methyl-d3-isothiocyanate.

-

Preparation of Methyl-d3-isothiocyanate:

-

Methyl-d3-isothiocyanate can be synthesized from methyl-d3-amine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[2]

-

-

Reaction of Methyl-d3-amine with Methyl-d3-isothiocyanate:

-

In a round-bottom flask, dissolve methyl-d3-isothiocyanate in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Slowly add an equimolar amount of methyl-d3-amine to the solution with stirring. The reaction is typically exothermic.

-

Continue stirring at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is the crude 1,3-Dimethylthiourea-d6.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 1,3-Dimethylthiourea-d6.

-

Application in Drug Development: An Internal Standard for Quantitative Bioanalysis

In drug development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards are the gold standard for LC-MS/MS-based quantification as they co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.[3]

1,3-Dimethylthiourea-d6 is particularly relevant as an internal standard in the analysis of arginine and its methylated derivatives, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). These molecules are important biomarkers in various diseases, including cardiovascular and renal diseases.

Workflow for Quantitative Analysis of ADMA using a Deuterated Internal Standard

Caption: LC-MS/MS workflow for biomarker quantification.

Detailed LC-MS/MS Protocol for ADMA Quantification

This protocol is a representative method for the quantification of ADMA in human plasma, where 1,3-Dimethylthiourea-d6 could be conceptually applied as an internal standard, particularly if the analyte of interest has structural similarities or if a structurally identical labeled standard is unavailable. The principles outlined are compliant with FDA guidelines for bioanalytical method validation.[4][5][6][7]

1. Sample Preparation:

-

To 50 µL of human plasma, add 50 µL of the internal standard working solution (1,3-Dimethylthiourea-d6 in a suitable solvent).

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ADMA from other endogenous components. For example:

-

0-1 min: 5% B

-

1-3 min: 5-95% B

-

3-4 min: 95% B

-

4-4.1 min: 95-5% B

-

4.1-5 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

ADMA: Precursor ion (Q1) m/z 203.2 -> Product ion (Q3) m/z 46.1

-

Internal Standard (Conceptual for a deuterated analogue): The specific transition would be determined based on the fragmentation pattern of 1,3-Dimethylthiourea-d6.

-

3. Method Validation:

The method must be validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Calibration Curve: A linear or weighted linear regression model should be used to describe the relationship between concentration and response.

-

Recovery: The extraction recovery of the analyte and internal standard should be consistent and reproducible.

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Stability: Stability of the analyte and internal standard under various conditions (freeze-thaw, bench-top, long-term storage).

Metabolic Considerations of N,N'-Dimethylthiourea

Understanding the metabolic fate of a compound used as an internal standard is crucial, as significant metabolism could potentially interfere with accurate quantification. N,N'-Dimethylthiourea is known to be a scavenger of reactive oxygen species.[8] In vivo studies have shown that it can be metabolized. For instance, in the presence of hydrogen peroxide, N,N'-dimethylthiourea can be oxidized to N,N'-dimethylthiourea dioxide.[9] While deuteration can sometimes alter the rate of metabolism, it is important to consider potential metabolic pathways when developing and validating a bioanalytical method.

Conclusion

1,3-Dimethylthiourea-d6 is a valuable tool for researchers in drug development and related scientific fields. Its utility as an internal standard in LC-MS/MS assays for the quantification of important biological molecules like arginine and its derivatives underscores the importance of stable isotope-labeled compounds in modern bioanalysis. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its effective implementation, ensuring the generation of high-quality, reliable data in preclinical and clinical studies.

References

-

A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges. PubMed. Available at: [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available at: [Link]

- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. Google Patents.

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

-

dimethylthiourea dioxide formation from N,N'-dimethylthiourea and H2O2. PNAS. Available at: [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Available at: [Link]

-

Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications. Available at: [Link]

-

Isothiocyanic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Chronic treatment in vivo with dimethylthiourea, a hydroxyl radical scavenger, prevents diabetes-induced endothelial dysfunction. PubMed. Available at: [Link]

-

HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites. SciSpace. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

- Preparation methods of methyl-D3-amine and salts thereof. Google Patents.

-

N,N'-Dimethylthiourea. PubChem. Available at: [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available at: [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

- Method of producing methyl isothiocyanate. Google Patents.

-

Measurement of asymmetric dimethylarginine (ADMA) in human plasma: From liquid chromatography estimation to liquid chromatography-mass spectrometry quantification. ResearchGate. Available at: [Link]

-

Methyl isothiocyanate. Wikipedia. Available at: [Link]

-

Bioanalytical Method Validation. FDA. Available at: [Link]

- Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry (RSC Publishing). DOI:10.1039/C6GC00089D

-

A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Available at: [Link]

-

Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. ResearchGate. Available at: [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]

-

Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. NIH. Available at: [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available at: [Link]

-

Determination of Asymmetric Dimethylarginine and Symmetric Dimethylarginine in Biological Samples of Mice Using LC/MS/MS. Scirp.org. Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. fda.gov [fda.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. Chronic treatment in vivo with dimethylthiourea, a hydroxyl radical scavenger, prevents diabetes-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Navigating Isotopic Landscapes: A Technical Guide to the Physical and Chemical Characteristics of Deuterated Dimethylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the realm of molecular science, the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents a nuanced yet powerful tool. This subtle alteration in mass, without a change in fundamental chemical identity, can profoundly influence a molecule's physicochemical properties and metabolic fate. This guide provides an in-depth exploration of deuterated N,N'-dimethylthiourea (DMTU), a molecule of significant interest in fields ranging from mechanistic organic chemistry to drug development. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a cohesive narrative that elucidates the "why" behind the observed characteristics and the experimental choices made in their determination. We will delve into the synthesis, purification, and comprehensive characterization of deuterated DMTU, providing both theoretical understanding and practical, field-tested insights.

The core of this guide is built upon the principle of the kinetic isotope effect (KIE), a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than that of a carbon-hydrogen (C-H) bond.[1][2][3][4] This effect is a cornerstone of using deuterated compounds to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1][4][5][6][7] By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, researchers can effectively "shield" a molecule from rapid enzymatic degradation.[1][6]

This guide will first detail the synthesis and purification of deuterated DMTU, followed by a comprehensive analysis of its physical and chemical properties, presented in comparative tables with its non-deuterated counterpart. We will then explore the practical applications of this isotopic labeling, with a focus on its utility in mechanistic studies and as an internal standard in advanced analytical techniques.

Synthesis and Isotopic Purity: Crafting the Deuterated Analogue

The most common and straightforward method for preparing N-deuterated N,N'-dimethylthiourea is through hydrogen-deuterium (H-D) exchange with a deuterium source, typically deuterium oxide (D₂O). The lability of the N-H protons in the thiourea moiety facilitates this exchange under relatively mild conditions.

Experimental Protocol: Synthesis of N,N'-Dimethylthiourea-d₂

Objective: To achieve a high level of deuterium incorporation at the nitrogen atoms of N,N'-dimethylthiourea.

Materials:

-

N,N'-Dimethylthiourea (non-deuterated)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous methanol (or other suitable solvent for dissolution and removal)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

High-vacuum line

Procedure:

-

Dissolution: Dissolve 1.0 g of N,N'-dimethylthiourea in 20 mL of D₂O in a round-bottom flask equipped with a magnetic stir bar.

-

Exchange Reaction: Attach a reflux condenser and heat the solution to reflux for 4-6 hours. The elevated temperature facilitates the equilibrium shift towards the deuterated product.

-

Solvent Removal: Remove the D₂O under reduced pressure using a rotary evaporator.

-

Iterative Exchange: To drive the equilibrium further and achieve higher isotopic enrichment, repeat steps 1-3 two more times with fresh D₂O.

-

Azeotropic Removal of Residual D₂O: After the final D₂O removal, add 10 mL of anhydrous methanol to the flask and remove it under reduced pressure. This step helps to azeotropically remove any remaining traces of D₂O.

-

Drying: Dry the resulting white, crystalline solid under high vacuum for several hours to ensure the complete removal of all solvents.

-

Characterization: The final product, N,N'-dimethylthiourea-d₂, should be characterized to confirm its structure and determine the isotopic purity.

Causality Behind Experimental Choices:

-

Refluxing in D₂O: The use of a large excess of D₂O and heating to reflux provides the necessary driving force for the H-D exchange reaction, pushing the equilibrium towards the formation of the N-D bond.

-

Iterative Exchanges: Each exchange cycle increases the isotopic enrichment of the product. Three cycles are typically sufficient to achieve >98% deuteration at the nitrogen positions.

-

Azeotropic Drying: Methanol is used to form a low-boiling azeotrope with any residual D₂O, ensuring its complete removal, which is critical for accurate characterization and subsequent applications.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of N,N'-dimethylthiourea-d₂.

Determination of Isotopic Purity

The isotopic purity of the synthesized deuterated DMTU is a critical parameter and can be accurately determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: ESI-HRMS is a powerful technique for assessing isotopic purity.[8][9] The mass spectrum of the deuterated compound will show a distribution of isotopologues (molecules with different numbers of deuterium atoms). The relative abundance of the molecular ion peaks corresponding to the non-deuterated (d₀), mono-deuterated (d₁), and di-deuterated (d₂) species can be used to calculate the percentage of deuterium incorporation.

NMR Spectroscopy: ¹H NMR spectroscopy can be used to quantify the degree of deuteration by observing the disappearance or significant reduction in the intensity of the N-H proton signal. For a more direct and quantitative measure, ²H (Deuterium) NMR spectroscopy can be used to observe the deuterium signal directly.

Physicochemical Characteristics: A Comparative Analysis

The introduction of deuterium can lead to subtle but measurable changes in the physical and chemical properties of a molecule. The following tables provide a comparison of the key physicochemical characteristics of N,N'-dimethylthiouourea and its deuterated analogue.

Table 1: Physical Properties

| Property | N,N'-Dimethylthiourea (DMTU) | N,N'-Dimethylthiourea-d₂ (d₂-DMTU) | Reference |

| Molecular Formula | C₃H₈N₂S | C₃H₆D₂N₂S | [10] |

| Molecular Weight | 104.17 g/mol | 106.18 g/mol | [10] |

| Appearance | White crystalline solid | White crystalline solid | [11] |

| Melting Point | 61-63 °C | Expected to be slightly higher | [12] |

| Solubility | Soluble in water and polar organic solvents | Expected to have similar solubility | [11] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | N,N'-Dimethylthiourea (DMTU) | N,N'-Dimethylthiourea-d₂ (d₂-DMTU) | Reference | | :--- | :--- | :--- | | ¹H NMR (DMSO-d₆) | ~7.3 ppm (br s, 2H, NH), ~2.8 ppm (d, 6H, CH₃) | ~2.8 ppm (s, 6H, CH₃) (NH signal absent) |[13][14] | | ¹³C NMR (DMSO-d₆) | ~182 ppm (C=S), ~31 ppm (CH₃) | ~182 ppm (C=S), ~31 ppm (CH₃) |[14] | | FTIR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~2950 (C-H stretch), ~1560 (N-H bend) | ~2950 (C-H stretch), ~2400 (N-D stretch), ~1100 (N-D bend) |[10][15] | | Mass Spec (EI, m/z) | 104 (M⁺) | 106 (M⁺) |[16][17] |

Interpretation of Spectroscopic Differences:

-

¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the N-H protons in the deuterated analogue. The doublet for the methyl protons in the non-deuterated compound collapses to a singlet in the deuterated version due to the absence of coupling with the adjacent deuterium.

-

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are not expected to change significantly upon N-deuteration.

-

FTIR: The N-H stretching and bending vibrations in the non-deuterated compound are replaced by N-D stretching and bending vibrations at lower frequencies in the deuterated analogue, which is consistent with the greater mass of deuterium.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of the deuterated compound is shifted by +2 m/z units, corresponding to the replacement of two hydrogen atoms with two deuterium atoms.

Chemical Characteristics and the Kinetic Isotope Effect

The primary chemical characteristic that distinguishes deuterated DMTU from its non-deuterated counterpart is its altered reactivity in reactions involving the cleavage of the N-H/N-D bond. This is a direct consequence of the kinetic isotope effect (KIE).

The N-H vs. N-D Bond: The N-D bond is stronger than the N-H bond due to its lower zero-point vibrational energy. Consequently, a higher activation energy is required to break the N-D bond, leading to a slower reaction rate.

Diagram: Kinetic Isotope Effect

Caption: Energy profile illustrating the higher activation energy for N-D bond cleavage.

This difference in reactivity can be exploited in mechanistic studies to determine whether N-H bond cleavage is involved in the rate-determining step of a reaction. If a significant KIE is observed upon deuteration, it provides strong evidence for the involvement of this bond in the slowest step of the reaction.

Applications in Research and Development

The unique properties of deuterated N,N'-dimethylthiourea make it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic chemistry.

Mechanistic Elucidation

As discussed above, the KIE associated with the N-D bond makes deuterated DMTU an excellent probe for studying reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of a reaction and determine the role of proton transfer.

Enhancing Metabolic Stability in Drug Discovery

While DMTU itself is not a therapeutic agent, the principles of its deuteration are directly applicable to drug design. If a drug candidate contains a thiourea or a similar moiety that is susceptible to N-dealkylation or other metabolic transformations involving the N-H bond, selective deuteration at this position can significantly slow down its metabolism.[1][6] This can lead to:

-

Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.[4]

-

Improved bioavailability: Slower first-pass metabolism can increase the amount of the active drug that reaches systemic circulation.

-

Reduced formation of toxic metabolites: By blocking a particular metabolic pathway, deuteration can prevent the formation of harmful byproducts.

Internal Standards in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays, such as LC-MS.[8] Deuterated DMTU can serve as an ideal internal standard for the quantification of non-deuterated DMTU or structurally related compounds in complex biological matrices. Its key advantages include:

-

Co-elution: It has nearly identical chromatographic retention times to the non-deuterated analyte.

-

Similar ionization efficiency: It behaves similarly to the analyte in the mass spectrometer's ion source.

-

Mass differentiation: It is easily distinguished from the analyte due to its higher mass.

This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Conclusion

Deuterated N,N'-dimethylthiourea, while chemically similar to its hydrogenated counterpart, possesses a unique set of physical and chemical characteristics that render it a powerful tool for scientific inquiry. Its synthesis via H-D exchange is straightforward, and its distinct spectroscopic signature allows for clear characterization and quantification of isotopic enrichment. The inherent kinetic isotope effect associated with the N-D bond provides a window into reaction mechanisms and a strategy for enhancing the metabolic stability of drug candidates. As researchers continue to push the boundaries of molecular design and analysis, the subtle yet significant impact of isotopic labeling, exemplified by deuterated dimethylthiourea, will undoubtedly continue to play a pivotal role in advancing our understanding of chemical and biological systems.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723631, N,N'-Dimethylthiourea. Retrieved January 24, 2026 from [Link].

-

Fundamentals of (Thio)urea Catalysis. MPG.PuRe. Retrieved January 24, 2026 from [Link].

-

Dimethylthiourea. SIELC Technologies. Retrieved January 24, 2026 from [Link].

-

Pang, X., Peng, L., & Chen, Y. (2017). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Journal of labelled compounds & radiopharmaceuticals, 60(9), 401–409. [Link].

-

Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(17), e9569. [Link].

-

NIST. (n.d.). Thiourea, N,N-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 24, 2026, from [Link].

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2021). Molecules, 26(11), 3326. [Link].

- de Graaf, C., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific reports, 10(1), 1-11.

-

Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert opinion on therapeutic patents, 24(10), 1067–1075. [Link].

-

Synthesis and characterization of new thiourea derivatives substituted 1,10-phenanthroline and crown ether. ResearchGate. Retrieved January 24, 2026 from [Link].

- Zhang, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ChemistrySelect, 5(29), 8961-8966.

-

Perrin, C. L., Ohta, B. K., & Zajac, J. (2002). Secondary Deuterium Kinetic Isotope Effects in Irreversible Additions of Allyl Reagents to Benzaldehyde. The Journal of Organic Chemistry, 67(12), 4069–4073. [Link].

-

An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. -ORCA - Cardiff University. Retrieved January 24, 2026 from [Link].

-

Thiourea, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 24, 2026 from [Link].

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (2023, November 28). NuMega Resonance Labs. Retrieved January 24, 2026 from [Link].

- Kinetics and isotope fractionation in deuterium exchange between N-phenylthiourea and S-deuterated t-butylthiol in acetonitrile. (2004). Journal of Physical Organic Chemistry, 17(11), 1012-1017.

- Pirnot, B. M., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central.

-

A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. Retrieved January 24, 2026 from [Link].

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules, 28(20), 7111. [Link].

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved January 24, 2026 from [Link].

-

Journal of Pharmacy. Juniper Publishers. Retrieved January 24, 2026 from [Link].

- Process for the preparation of deuterated compounds containing n-alkyl groups. (2014). Google Patents.

-

Chemical Properties of Thiourea, N,N-dimethyl- (CAS 6972-05-0). Cheméo. Retrieved January 24, 2026 from [Link].

-

Thiourea, N,N'-dimethyl-. NIST Chemistry WebBook. Retrieved January 24, 2026 from [Link].

- Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. (2024). European Journal of Chemistry, 15(4), 320-324.

-

Kinetic isotope effect. (2023, December 29). In Wikipedia. [Link].

-

Apparent Molar Volumes and Expansibilities of Thiourea, 1,3-Dimethylurea, and 1,3-Dimethylthiourea in Water at Temperatures from T = (278.15 to 318.15) K and Atmospheric Pressure. ResearchGate. Retrieved January 24, 2026 from [Link].

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (2021). Sumitomo Chemical. Retrieved from [Link].

- Mechanistic Insight toward Understanding the Role of Charge in Thiourea Organocatalysis. (2019). The Journal of Organic Chemistry, 85(1), 183-191.

-

1 H and 13 C NMR chemical shifts (in ppm) of various species in DMSOOd 6. ResearchGate. Retrieved January 24, 2026 from [Link].

- Kumar, V., Dhyani, A., & Singh, N. (2020). Deuteration as a Tool for Enhancing the Half-Life of Drug. International Journal of Engineering and Advanced Technology, 8(6S4), 19-22.

Sources

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Thiourea, N,N'-dimethyl- [webbook.nist.gov]

- 13. N,N'-DIMETHYLTHIOUREA(534-13-4) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thiourea, N,N-dimethyl- [webbook.nist.gov]

- 17. N,N'-DIMETHYLTHIOUREA(534-13-4) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 1,3-Dimethylthiourea-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Modern Research

In the landscape of contemporary drug discovery and metabolic research, the use of stable isotope-labeled compounds is indispensable. 1,3-Dimethylthiourea-d6, a deuterated analog of 1,3-Dimethylthiourea, serves as a critical internal standard for quantitative bioanalytical assays and as a probe in mechanistic studies. Its utility stems from the subtle yet profound impact of deuterium substitution on its physicochemical properties, which are primarily interrogated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide provides a comprehensive analysis of the expected NMR and mass spectral data for 1,3-Dimethylthiourea-d6, grounded in the foundational principles of these analytical techniques and supported by data from its non-labeled counterpart.

The Molecular Blueprint: Understanding the Isotopic Substitution

1,3-Dimethylthiourea-d6 possesses the molecular formula C₃H₂D₆N₂S and a molecular weight of approximately 110.21 g/mol . The six deuterium atoms replace the six protons of the two methyl groups. This isotopic enrichment is the cornerstone of its analytical behavior, differentiating it from the endogenous or non-labeled 1,3-Dimethylthiourea (C₃H₈N₂S, molecular weight ≈ 104.17 g/mol )[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy provides a window into the structural and electronic environment of atomic nuclei. The substitution of protons with deuterium, which has a nuclear spin of 1 (unlike the proton's spin of 1/2), leads to predictable and informative changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The Sound of Silence

In the ¹H NMR spectrum of 1,3-Dimethylthiourea-d6, the most striking feature is the absence of the signal corresponding to the methyl protons. For the non-deuterated compound, this signal typically appears as a doublet around 3.02 ppm (in CDCl₃) due to coupling with the adjacent N-H proton. The integration of this peak would correspond to six protons. In the deuterated analog, the C-D bonds are not observed in the ¹H NMR spectrum, thus simplifying the spectrum significantly. The only remaining proton signal will be that of the two N-H protons, which is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The Isotope Effect in Action

The ¹³C NMR spectrum of 1,3-Dimethylthiourea-d6 is expected to show two distinct resonances: one for the thiocarbonyl carbon (C=S) and another for the deuterated methyl carbons (-CD₃).

-

Thiocarbonyl Carbon (C=S): The chemical shift of the thiocarbonyl carbon is anticipated to be largely unaffected by the remote deuterium substitution and should appear in the downfield region, characteristic of such functional groups.

-

Deuterated Methyl Carbons (-CD₃): The signal for the methyl carbons will exhibit two key differences compared to the non-labeled compound. Firstly, due to the spin of the deuterium nucleus (I=1), the carbon signal will be split into a triplet (following the 2nI+1 rule, where n=1 and I=1). Secondly, a slight upfield isotope shift of 0.1 to 0.5 ppm is expected for the carbon directly attached to the deuterium atoms. This is a well-documented phenomenon known as the deuterium isotope effect on ¹³C chemical shifts.

| Compound | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| 1,3-Dimethylthiourea-d6 | ¹H | Solvent Dependent | Broad Singlet | Signal corresponds to the two N-H protons. |

| ¹³C | ~183 | Singlet | Thiocarbonyl carbon (C=S). | |

| ¹³C | ~31 | Triplet | Deuterated methyl carbons (-CD₃). | |

| 1,3-Dimethylthiourea | ¹H | ~3.02 (in CDCl₃) | Doublet | Methyl protons (-CH₃). |

| ¹H | ~6.50 (in CDCl₃) | Broad Singlet | N-H protons. | |

| ¹³C | ~183.5 | Singlet | Thiocarbonyl carbon (C=S). | |

| ¹³C | ~31.5 | Singlet | Methyl carbons (-CH₃). |

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Molecular Ion Peak

The most direct consequence of deuteration in the mass spectrum is a shift in the molecular ion peak (M⁺). For 1,3-Dimethylthiourea-d6, the molecular ion peak will be observed at an m/z value that is 6 units higher than that of its non-deuterated counterpart. Therefore, the expected molecular ion peak for the d6-labeled compound is at m/z 110 .

Fragmentation Pattern

The fragmentation of 1,3-Dimethylthiourea upon electron ionization typically involves cleavage of the C-N bonds and rearrangements. For the deuterated analog, the fragmentation pattern will be similar, but the masses of the fragments containing the deuterated methyl groups will be shifted accordingly.

A plausible fragmentation pathway for 1,3-Dimethylthiourea involves the loss of a methylamino group. For the deuterated version, this would mean the loss of a -NHD-CD₃ fragment. The presence of deuterium can also influence the relative abundance of certain fragments due to the stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect.

| Compound | Expected Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Proposed Structures |

| 1,3-Dimethylthiourea-d6 | 110 | 77 ([M-CD₃]⁺), 60 ([CH₂NCD₃]⁺), 47 ([CD₃NH₂]⁺) |

| 1,3-Dimethylthiourea | 104 | 74 ([M-CH₃]⁺), 59 ([CH₂NCH₃]⁺), 45 ([CH₃NH₂]⁺) |

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3-Dimethylthiourea-d6 and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing the broad N-H proton signal.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be necessary to obtain a high-quality spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of 1,3-Dimethylthiourea-d6 in a volatile solvent compatible with the ionization technique to be used (e.g., methanol or acetonitrile for electrospray ionization, or direct insertion for electron ionization).

-

Mass Spectrometric Analysis: Introduce the sample into the mass spectrometer. For electron ionization (EI), a standard 70 eV ionization energy is typically used. For softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), optimize the source parameters to maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Visualizing the Analytical Workflow

Caption: Workflow for the NMR and Mass Spectrometry analysis of 1,3-Dimethylthiourea-d6.

Conclusion: A Powerful Tool for Quantitative and Mechanistic Studies

The predictable and distinct spectral characteristics of 1,3-Dimethylthiourea-d6 in both NMR and mass spectrometry underscore its value as a powerful tool in modern chemical and biological research. The absence of proton signals in specific regions of the ¹H NMR spectrum, coupled with the characteristic triplet in the ¹³C NMR and the +6 mass unit shift in the mass spectrum, provides a clear and unambiguous signature for this isotopically labeled compound. This in-depth understanding of its analytical behavior is paramount for its effective application, ensuring the accuracy and reliability of experimental data in a wide range of scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723631, 1,3-Dimethylthiourea. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2413. [Link]

-

Smith, R. M., & Casale, J. F. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal, 7(1), 16-30. [Link]

Sources

A Senior Application Scientist's Technical Guide to 1,3-Dimethylthiourea-d6: Commercial Sourcing, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, stable isotope-labeled (SIL) compounds are indispensable tools. Their application in quantitative bioanalysis using mass spectrometry, as internal standards, and in mechanistic studies is fundamental to generating robust and reliable data. 1,3-Dimethylthiourea-d6, a deuterated analog of 1,3-dimethylthiourea, serves as a critical reagent and internal standard in various research applications. The integrity of experimental data derived from its use is intrinsically linked to its chemical and isotopic purity.

This in-depth technical guide provides a comprehensive overview of 1,3-Dimethylthiourea-d6, focusing on its commercial availability, the critical evaluation of its purity, and the analytical methodologies required for its rigorous quality control. As a senior application scientist, my aim is to equip researchers with the necessary expertise to confidently source, verify, and utilize this important compound in their studies.

I. Commercial Availability and Sourcing of 1,3-Dimethylthiourea-d6

Several reputable chemical suppliers specialize in the synthesis and distribution of stable isotope-labeled compounds, including 1,3-Dimethylthiourea-d6. When sourcing this material, it is imperative to select vendors who provide comprehensive analytical data to substantiate the product's quality.

Key Commercial Suppliers:

-

Toronto Research Chemicals (TRC): A subsidiary of LGC, TRC is a well-established supplier of a vast portfolio of complex organic molecules, including a wide array of stable isotope-labeled compounds.[1][2] They are known for providing detailed certificates of analysis.

-

C/D/N Isotopes Inc.: This supplier specializes in the manufacture of deuterium-labeled compounds and offers a substantial catalog of in-stock products.[3] They emphasize their quality control measures to ensure high isotopic enrichment and chemical purity.[3]

-

United States Biological: This vendor also lists 1,3-Dimethylthiourea-d6 in their catalog, providing basic specifications on their website.[4]

-

Pharmaffiliates: Another supplier offering 1,3-Dimethylthiourea-d6, typically with accompanying product information.

When procuring 1,3-Dimethylthiourea-d6, it is crucial to request a lot-specific Certificate of Analysis (CoA). This document is the primary source of information regarding the purity and identity of the compound. A comprehensive CoA should include, at a minimum, the chemical purity as determined by a chromatographic method (e.g., HPLC or GC) and the isotopic enrichment determined by mass spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Understanding and Evaluating Purity: A Two-Fold Approach

The concept of "purity" for a deuterated compound like 1,3-Dimethylthiourea-d6 is multifaceted and must be assessed from two distinct perspectives: chemical purity and isotopic purity.[5]

A. Chemical Purity

Chemical purity refers to the proportion of the desired compound in the material, exclusive of any isotopic variations. Impurities can arise from the starting materials, by-products of the synthesis, or degradation. For 1,3-Dimethylthiourea-d6, a typical chemical purity of ≥98% is expected from reputable suppliers.

B. Isotopic Purity and Isotopic Enrichment